CB-TE2A was derived from the parent compound TE2A, which was first synthesized by Parker et al. in 1988. The development of CB-TE2A represents an evolution in chelator design aimed at improving the pharmacokinetic properties of radiolabeled compounds used in positron emission tomography (PET) and other imaging techniques .
The synthesis of CB-TE2A involves several steps that can be categorized into two main phases: the preparation of the macrocyclic structure and the introduction of carboxymethyl groups.
CB-TE2A features a unique bicyclic structure characterized by its tetraazamacrocyclic core, which contains four nitrogen atoms and two carboxymethyl groups positioned strategically to facilitate metal ion coordination.
CB-TE2A participates in various chemical reactions primarily involving its ability to coordinate with metal ions:
The mechanism by which CB-TE2A exerts its effects primarily revolves around its role as a chelator:
CB-TE2A possesses several notable physical and chemical properties:
CB-TE2A has significant applications in various scientific fields:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3